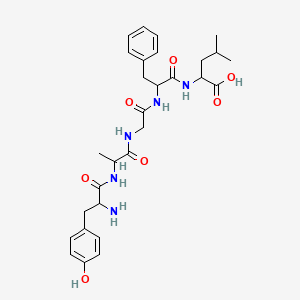
HIV-1 TAT 48-60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HIV-1 TAT (48-60) is a cell-penetrating peptide derived from the human immunodeficient virus (HIV)-1 Tat protein residue 48-60. It has been used to deliver exogenous macromolecules into cells in a non-disruptive way.
Scientific Research Applications
1. Vaccine Development
The HIV-1 Tat protein, specifically the segment 48-60, has been explored for vaccine development. A study by Borsutzky et al. (2003) demonstrated that a vaccine prototype using HIV-1 Tat protein as an antigen, combined with a synthetic lipopeptide as a mucosal adjuvant, successfully stimulated systemic and mucosal anti-Tat antibody responses and Tat-specific T cell responses in mice. This suggests potential for developing effective HIV vaccines using the Tat protein.
2. Cell-Penetrating Peptide Research
The segment Tat(48-60) is recognized for its ability to penetrate cell membranes, making it a focus of cell-penetrating peptide (CPP) research. Su et al. (2010) investigated the conformation and dynamics of TAT(48-60) in anionic lipid bilayers, finding it to be a dynamic and nearly random coil peptide. This research contributes to understanding the mechanism of membrane translocation by such peptides and their potential applications in drug delivery.
3. Understanding HIV-1 Transactivation
The HIV-1 Tat protein is crucial for the virus's replication and gene expression. A study by Jeang et al. (1999) highlighted the multifaceted activities of Tat, including its role in regulating transcription from the HIV-1 long terminal repeat (LTR). This research is vital for understanding HIV-1 pathogenesis and developing therapeutic interventions.
4. Investigating Tat Protein in Clinical Contexts
Research by Re et al. (2001) studied the immune response to Tat protein in HIV-1 seropositive patients, finding a correlation between the presence of anti-Tat antibodies and lower viral load. This suggests the importance of the Tat protein in the immune response to HIV-1.
5. Nanotechnology Applications
The use of nanotrap particles to capture HIV-1 virions and Tat proteins was explored by Jaworski et al. (2014). This technology could enhance HIV-1 detection by concentrating viral proteins and infectious virions, offering new approaches in HIV research and diagnostics.
properties
Product Name |
HIV-1 TAT 48-60 |
|---|---|
Molecular Formula |
C₇₀H₁₃₁N₃₅O₁₆ |
Molecular Weight |
1719.00 |
sequence |
One Letter Code: GRKKRRQRRRPPQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



